molecular formula C25H23ClN2O2 B15032471 2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]quinazolin-4(3H)-one

Cat. No.: B15032471
M. Wt: 418.9 g/mol
InChI Key: WUNWZPZVQXKXHT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 3,4-dimethylphenol.

    Formation of Intermediate: 4-chloroaniline reacts with phosgene to form 4-chlorophenyl isocyanate.

    Cyclization: The intermediate is then reacted with 2-aminobenzylamine to form the quinazolinone core.

    Substitution: The final step involves the reaction of the quinazolinone core with 3-(3,4-dimethylphenoxy)propyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenoxy groups.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidation can lead to the formation of quinazolinone N-oxides.

    Reduction: Reduction can yield dihydroquinazolinone derivatives.

    Substitution: Substitution reactions can produce various substituted quinazolinone derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: It is investigated for its anti-inflammatory and analgesic properties.

    Biology: The compound is used in studies related to cell signaling pathways and receptor interactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a role in cell signaling and cancer cell proliferation.

    Receptor Binding: It binds to certain receptors, modulating their activity and leading to anti-inflammatory and analgesic effects.

    Pathways: The compound affects pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-quinazolin-4-one: Lacks the dihydro component, potentially altering its biological activity.

    2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-2-one: Variation in the position of the substituents can lead to different pharmacological properties.

Uniqueness

2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific enzymes and modulate receptor activity makes it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]quinazolin-4-one

InChI

InChI=1S/C25H23ClN2O2/c1-17-8-13-21(16-18(17)2)30-15-5-14-28-24(19-9-11-20(26)12-10-19)27-23-7-4-3-6-22(23)25(28)29/h3-4,6-13,16H,5,14-15H2,1-2H3

InChI Key

WUNWZPZVQXKXHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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